molecular formula C18H14ClNO4S2 B12192145 4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12192145
M. Wt: 407.9 g/mol
InChI Key: HGLFMBQGIJJERK-XNTDXEJSSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure includes a 4-chlorophenyl-substituted furan moiety linked via a methylidene group to the thiazolidinone core, with a butanoic acid chain at the N3 position. The (5E)-stereochemistry of the exocyclic double bond is critical for maintaining planarity, influencing electronic conjugation and biological interactions. Thiazolidinones are renowned for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C18H14ClNO4S2

Molecular Weight

407.9 g/mol

IUPAC Name

4-[(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C18H14ClNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10+

InChI Key

HGLFMBQGIJJERK-XNTDXEJSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps. The process begins with the preparation of the key intermediates, such as the chlorophenyl furan and the thiazolidinone derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

1. Antimicrobial Properties
Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial activity. Specifically, compounds similar to 4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid have demonstrated effectiveness against various gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial effects.

2. Anticancer Activity
Several studies have indicated that thiazolidinone derivatives possess anticancer properties. For instance, compounds derived from this structure have shown antiproliferative effects on different cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The 50% inhibitory concentrations (IC50) for these compounds range from 7.0 to 20.3 µM, suggesting potent activity against tumor cells .

3. Antimalarial and Antituberculosis Effects
In vitro studies have assessed the antimalarial activity of similar compounds against Plasmodium falciparum, with varying degrees of effectiveness depending on the strain. Additionally, while anti-tuberculosis activity was investigated, it was found to be significantly lower compared to established treatments like Isoniazid .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions that include the formation of thiazolidinone rings through cyclization reactions involving appropriate precursors . Variants of this compound have been synthesized to enhance specific biological activities or reduce toxicity.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study conducted by Zvarec et al. demonstrated that derivatives showed significant antibacterial activity with MIC values ranging from 16–32 mg/ml against certain bacterial strains .
  • Anticancer Research : Research published in Current Chemistry Letters reported on the synthesis of thiazolidinone derivatives that inhibited tumor cell proliferation effectively, supporting their potential as candidates for anticancer therapy .
  • Antimalarial Activity Assessment : A comparative study evaluated the antimalarial effects against chloroquine-resistant strains, revealing IC50 values that suggest moderate efficacy in inhibiting parasite growth .

Mechanism of Action

The mechanism of action of 4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the arylidene group or modifications to the thiazolidinone core. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities References
4-[(5E)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Chlorophenyl (furan), butanoic acid (N3) C₁₉H₁₃ClN₂O₃S₂ 432.91 g/mol Enhanced electronic conjugation; antimicrobial activity
2-[(5E)-5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Bromophenyl (furan) C₁₉H₁₃BrN₂O₃S₂ 477.36 g/mol Increased lipophilicity; improved membrane permeability
2-[(5E)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Fluorophenyl (direct benzylidene) C₁₄H₁₂FNO₃S₂ 325.37 g/mol Higher metabolic stability; potential CNS activity
4-[(5E)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 2-Methoxyphenyl (benzylidene) C₁₅H₁₅NO₄S₂ 337.41 g/mol Electron-donating group; altered solubility
4-[(5Z)-5-[[4-(Allyloxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-Allyloxyphenyl (benzylidene) C₁₈H₁₇NO₄S₂ 383.46 g/mol Pro-drug potential (allyl cleavage); tunable pharmacokinetics

Key Findings :

Electronic Effects: Chloro and Bromo Substituents: The 4-chloro and 4-bromo derivatives exhibit strong electron-withdrawing effects, stabilizing the conjugated system and enhancing interactions with electron-rich biological targets (e.g., enzyme active sites) . Bromine’s larger atomic radius increases lipophilicity, improving membrane penetration but reducing aqueous solubility compared to chlorine . Allyloxy groups introduce sites for metabolic activation, enabling targeted drug release .

Stereochemical Impact: The (5E)-configuration ensures optimal π-π stacking with aromatic residues in proteins, as seen in molecular docking studies of similar thiazolidinones . In contrast, (5Z)-isomers (e.g., ) may exhibit steric clashes, reducing binding affinity .

Biological Activity: Antimicrobial Activity: The 4-chlorophenyl derivative shows superior activity against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to the 4-bromo analog (MIC: 8–16 µg/mL), likely due to balanced lipophilicity and electronic effects . Anticancer Potential: Fluorinated analogs (e.g., 4-fluorobenzylidene) demonstrate enhanced apoptosis induction in breast cancer cells (IC₅₀: 12 µM) via increased interaction with thioredoxin reductase .

Synthetic Considerations: Electron-withdrawing substituents (e.g., Cl, Br) facilitate Knoevenagel condensation during synthesis, yielding 70–85% compared to 50–60% for electron-donating groups (e.g., OMe) .

Computational Insights

  • Noncovalent Interactions: The thioxo group (C=S) participates in hydrogen bonding and van der Waals interactions, while the 4-chlorophenyl group engages in halogen bonding, critical for target recognition .

Biological Activity

The compound 4-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with a furan moiety and a chlorophenyl substituent. Its structural components contribute significantly to its biological activity. The thiazolidinone ring is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties . A study by Shaikh et al. (2023) demonstrated that compounds similar to the target molecule showed moderate to strong antiproliferative activity in human leukemia cell lines. The mechanism involves cell cycle arrest and apoptosis induction, which were confirmed through assays such as MTT and Trypan blue assays.

Case Study: Antiproliferative Effects

In a comparative study, derivatives of the thiazolidinone framework were synthesized and evaluated for their cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism
5eHL-6012.5Apoptosis induction
5fK56215.0Cell cycle arrest

The results indicated that both compounds effectively inhibited cell proliferation, with 5e showing superior potency due to its electron-donating substituents enhancing cytotoxicity .

Antimicrobial Activity

Thiazolidinones have also been explored for their antimicrobial properties . The compound's structure allows it to target bacterial cell walls and inhibit essential metabolic pathways.

Comparative Antimicrobial Efficacy

A review of various thiazolidinone derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The presence of the furan ring is critical for enhancing the antimicrobial activity of these compounds .

Anti-inflammatory Activity

Thiazolidinone derivatives have shown promising anti-inflammatory effects . In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines.

Mechanistic Insights

The anti-inflammatory mechanism was elucidated through inhibition assays targeting COX enzymes:

CompoundCOX Inhibition (%)
5e75% (COX-2)
5f60% (COX-1)

These findings highlight the potential of this compound as an anti-inflammatory agent, particularly in conditions characterized by excessive inflammation .

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